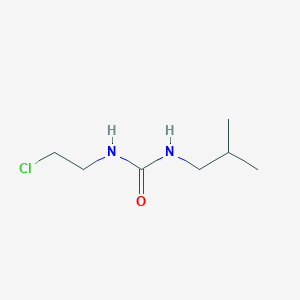

1-Isobutyl-3-(2-Chloroethyl) Urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(2-methylpropyl)urea |

InChI |

InChI=1S/C7H15ClN2O/c1-6(2)5-10-7(11)9-4-3-8/h6H,3-5H2,1-2H3,(H2,9,10,11) |

InChI Key |

ROMJIXGXOJMKOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)NCCCl |

Origin of Product |

United States |

Historical Context of Urea Derivatives in Medicinal Chemistry and Biochemistry

The journey of urea (B33335) derivatives in science began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often cited as the dawn of organic chemistry. However, it was in the realm of medicinal chemistry and biochemistry that the true potential of the urea functional group was unlocked. The ability of the urea moiety to act as a rigid and effective hydrogen bond donor and acceptor makes it an ideal structural element for interacting with biological macromolecules such as proteins and enzymes. acs.org

This unique characteristic has been exploited in the development of a wide array of therapeutic agents. Early examples include the development of suramin (B1662206), a complex urea derivative, which has been used in the treatment of trypanosomiasis (sleeping sickness). acs.org The symmetrical nature of the urea bridge in suramin was found to be crucial for its activity. Over the decades, the versatility of the urea scaffold has led to its incorporation into drugs targeting a multitude of diseases. Notably, many anticancer agents feature a urea or thiourea (B124793) moiety, which often plays a critical role in their mechanism of action. nih.gov

Classification and Structural Features Within Chloroethyl Urea Compounds

1-Isobutyl-3-(2-Chloroethyl) Urea (B33335) belongs to the broader class of chloroethyl urea compounds, which are characterized by the presence of a reactive 2-chloroethyl group. This functional group is a key pharmacophore, imparting alkylating properties to the molecule. The academic investigation into chloroethyl ureas has largely been driven by their potential as anticancer agents.

Chloroethyl ureas can be broadly classified based on the nature of the substituent on the other nitrogen atom of the urea linkage. A significant amount of research has focused on N-aryl-N'-(2-chloroethyl)ureas , where an aromatic ring is attached to one of the urea nitrogens. Structure-activity relationship (SAR) studies on these compounds have revealed several key features that influence their cytotoxic activity:

The nature of the aryl group: The substitution pattern on the aromatic ring significantly impacts biological activity. For instance, the presence of a branched alkyl chain or a halogen at the 4-position of the phenyl ring has been shown to enhance cytotoxicity. acs.orgnih.gov

The chloroethyl moiety: The N'-(2-chloroethyl) group is essential for the alkylating activity of these compounds. Modifications to this group, such as the introduction of a branched alkylating chain (e.g., N'-(1-methyl-2-chloro)ethyl), have been shown to yield highly potent derivatives. nih.gov

The urea linker: The urea functional group itself is crucial for maintaining the structural integrity and facilitating interactions with the biological target. acs.org

The primary mechanism of action for many cytotoxic chloroethyl ureas involves the alkylation of biological macromolecules. Unlike traditional DNA-damaging agents, some N-aryl-N'-(2-chloroethyl)ureas have been shown to act as antimitotic agents by selectively alkylating β-tubulin, a key component of the cytoskeleton. nih.govulaval.ca This leads to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.gov

The following table summarizes the in vitro cytotoxic activity of several N-aryl-N'-(2-chloroethyl)urea derivatives against the LoVo human colon cancer cell line, illustrating the impact of different substituents on their potency.

| Compound Name | Substituent on Aryl Ring | ID50 (µM) on LoVo Cells | Reference |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 4-(butoxycarbonyl)propyl | 28 | nih.gov |

| 4-Methyl-N-(2-chloroethyl)phenylurea | 4-Methyl | 20 | nih.gov |

| 4-tert-Butyl-N-(2-chloroethyl)phenylurea | 4-tert-Butyl | 4 | nih.gov |

| Chlorambucil (Reference) | - | 21 | nih.gov |

| CCNU (Reference) | - | 45 | nih.gov |

Rationale for Academic Investigation of 1 Isobutyl 3 2 Chloroethyl Urea

Established Synthetic Pathways for Urea Derivatives

The synthesis of urea derivatives is a cornerstone of organic and medicinal chemistry, with methods evolving from hazardous, century-old processes to safer, more sustainable modern techniques.

Classical Approaches Employing Phosgene (B1210022) and Isocyanates

The traditional and most established method for synthesizing urea derivatives involves highly reactive and toxic reagents, namely phosgene and isocyanates. nih.gov The reaction of amines with phosgene is a typical route, which often proceeds through an isocyanate intermediate. nih.govacs.org For instance, reacting a primary amine with phosgene first generates an isocyanate, which can then react with a second amine to form an unsymmetrical urea. acs.org

A more direct and common approach for creating unsymmetrical ureas is the condensation of a pre-formed isocyanate with an amine. acs.org This nucleophilic addition reaction is highly efficient and widely used for generating a vast library of urea derivatives. google.com However, the extreme toxicity of reagents like phosgene and the hazardous nature of many isocyanates have prompted the search for safer alternatives. acs.orggoogle.com

Contemporary Methods and Green Chemistry Considerations

In response to the significant safety and environmental issues associated with classical methods, contemporary synthetic chemistry has focused on developing "greener" alternatives. nih.govgoogle.com These modern approaches aim to replace hazardous reagents with less toxic substitutes and develop more efficient, environmentally benign processes. nih.gov

A prominent green strategy is the use of carbon dioxide (CO2) as a C1 source, replacing the highly toxic phosgene. ulaval.cayoutube.com Research has demonstrated that urea derivatives can be successfully synthesized from the reaction of amines with CO2, often in the absence of catalysts or organic solvents. ulaval.cayoutube.com The mechanism involves the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, followed by dehydration. youtube.com Other green approaches involve using phosgene substitutes like N,N'-Carbonyldiimidazole (CDI), a stable, crystalline solid that is a safer alternative for generating urea linkages. nih.gov Furthermore, advancements in process chemistry, such as microwave-assisted one-pot syntheses, offer rapid and efficient pathways to urea derivatives while minimizing waste. sigmaaldrich.com

Synthesis of this compound

The synthesis of the target compound, this compound, logically follows the classical isocyanate-amine condensation pathway, as it is an unsymmetrical urea.

Specific Reaction Protocols and Precursors

The direct synthesis of this compound involves the reaction between two key precursors: isobutylamine (B53898) and 2-chloroethyl isocyanate . In this nucleophilic addition reaction, the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of the isocyanate group.

While a specific journal preparation for this exact compound is not readily found, a representative protocol can be constructed based on the synthesis of structurally similar chloroethyl ureas. youtube.comambeed.com

Table 1: Representative Synthetic Protocol for this compound

| Step | Procedure |

|---|---|

| 1. Reagent Preparation | A solution of isobutylamine (1.0 equivalent) is prepared in a dry, aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere. |

| 2. Reaction | The solution is cooled in an ice bath (0-5 °C). A solution of 2-chloroethyl isocyanate (1.0 equivalent) in the same solvent is added dropwise with stirring. |

| 3. Reaction Progression | After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for several hours (e.g., 15-20 hours) to ensure completion. ambeed.com |

| 4. Work-up | The solvent is removed under reduced pressure to yield the crude product. |

| 5. Purification | The crude solid is then purified, typically by recrystallization from a suitable solvent or by flash chromatography. |

This table is a representative protocol based on analogous syntheses and established chemical principles.

Methodological Refinements for Enhanced Yield and Purity

Achieving high yield and purity is critical. Several methodological refinements can be employed for the synthesis of this compound.

Purification:

Recrystallization: This is a primary technique for purifying the solid product. The ideal solvent is one in which the urea derivative has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain dissolved. For analogous compounds, recrystallization from solvents like acetonitrile (B52724) has been effective.

Chromatography: For more challenging purifications, flash chromatography using silica (B1680970) gel is a standard method. ambeed.com A solvent system, typically a mixture like ethyl acetate (B1210297) and hexanes, is used to elute the compound, separating it from unreacted precursors and byproducts. ambeed.com Ion-exchange chromatography has also been explored for the purification of urea solutions by removing ionic impurities. google.com

Process Optimization:

Continuous Flow Synthesis: Modern flow chemistry offers advantages over traditional batch processing. For the synthesis of a similar compound, 1-(2-chloroethyl)-3-cyclohexylurea, a continuous flow process was developed where reagents are pumped and mixed in a reactor, followed by in-line purification steps like liquid-liquid extraction. youtube.com This can lead to better process control, improved safety, and potentially higher throughput and yield.

Synthesis of Structurally Related Chloroethyl Urea Analogues

A number of chloroethyl urea analogues have been synthesized, primarily for evaluation in medicinal chemistry. The common synthetic theme is the reaction of an appropriate amine with 2-chloroethyl isocyanate.

Table 2: Synthesis of Selected Chloroethyl Urea Analogues

| Compound Name | Amine Precursor | Synthetic Method | Reference |

|---|---|---|---|

| 1-Aryl-3-(2-chloroethyl) ureas | Various anilines | Reaction of the aniline (B41778) derivative with 2-chloroethyl isocyanate. | |

| N-[3-(4-Hydroxybutyl)phenyl]-N'-(2-chloroethyl)urea | 3-(4-Hydroxybutyl)phenylamine | Reaction with 2-chloroethyl isocyanate. | |

| N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea | N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamine | Reacted with 2-chloroethyl isocyanate in methylene (B1212753) chloride at 0-5 °C. | |

| 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | Dicyclopropylmethylamine | Reacted with β-chloroethyl isocyanate in tetrahydrofuran at 0-5 °C. |

| 1,3-Bis(2-chloroethyl)urea | 2-Chloroethylamine (B1212225) | Can be prepared from 2-chloroethanamine and 2-chloroethyl isocyanate. | |

Preparation of Labeled Compounds for Mechanistic Studies

To elucidate the reaction mechanisms and metabolic pathways of this compound, isotopically labeled versions of the compound are invaluable tools. The introduction of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) at specific positions in the molecule allows for detailed tracking and analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of labeled this compound can be achieved by incorporating labeled precursors in the synthetic route. A common method for synthesizing ureas is the reaction of an isocyanate with an amine. Therefore, labeling can be introduced through either the isobutyl isocyanate or the 2-chloroethylamine component.

For instance, to introduce a ¹³C label in the carbonyl group of the urea moiety, ¹³C-labeled phosgene can be used to generate the corresponding labeled isocyanate, which is then reacted with the amine. Alternatively, starting with a labeled amine, such as 2-chloroethylamine labeled with ¹³C or ¹⁵N, and reacting it with isobutyl isocyanate would yield a urea labeled in the ethylamine (B1201723) portion of the molecule.

These labeled compounds are instrumental in mechanistic studies. For example, they can help determine whether the chloroethyl group undergoes intramolecular cyclization or acts as an alkylating agent. By tracking the labeled atoms, researchers can identify the reactive sites and understand the transformation products of the parent compound. While specific studies on labeled this compound are not extensively documented in publicly available literature, the general principles of isotopic labeling are well-established in organic chemistry and are applicable for such investigations.

Table 1: Potential Isotopically Labeled Precursors for the Synthesis of Labeled this compound

| Labeled Precursor | Resulting Labeled Position in this compound |

| Isobutyl-1-¹³C-amine | Isobutyl group |

| ¹³C-Phosgene | Carbonyl group of urea |

| 2-Chloroethylamine-1,2-¹³C₂ | Chloroethyl group |

| 2-Chloroethylamine-¹⁵N | Amine nitrogen of the chloroethyl moiety |

Derivatization Strategies for Structural Diversification

Derivatization of this compound is a key strategy for creating a library of analogues with diverse structural features. This allows for a systematic exploration of how different chemical groups affect the compound's properties. The primary points of diversification are the isobutyl group and the chloroethyl moiety.

One common derivatization approach involves varying the substituent on the N-1 position of the urea. Instead of an isobutyl group, a wide range of alkyl, aryl, or heterocyclic moieties can be introduced. This is typically achieved by reacting different primary amines with 2-chloroethyl isocyanate or, conversely, by reacting 2-chloroethylamine with various isocyanates. For example, the synthesis of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has been explored, where the isobutyl group is replaced by a phenyl ring, which can be further substituted with various functional groups. ulaval.ca

Another strategy for structural diversification is the modification of the N-3 substituent. The 2-chloroethyl group is a key reactive feature. Analogues can be synthesized with different leaving groups in place of the chlorine atom, such as bromine or iodine, to modulate the reactivity. For example, the synthesis of N-phenyl-N'-bis(2-bromoethyl)urea has been reported, which showed higher reactivity compared to its chloroethyl counterpart. cdnsciencepub.com

Furthermore, the urea linkage itself can be modified. Isosteric replacement, where the urea group is replaced by a thiourea (B124793), guanidine, or other bioisosteres, can lead to compounds with significantly different chemical and biological profiles.

The reactions of 1-isobutyl-4-(1-isocyanatoethyl)benzene (B13593545) with various amines have been used to create a series of ureas containing an ibuprofen (B1674241) fragment, demonstrating a strategy to link the urea moiety to other pharmacologically active scaffolds. researchgate.net This approach highlights the versatility of urea synthesis in creating structurally diverse molecules.

Table 2: Examples of Derivatization Strategies for N-substituted-(2-chloroethyl) ureas

| Derivatization Strategy | Example of Resulting Analogue | Reference |

| Variation of the N-1 substituent | N-Phenyl-N'-(2-chloroethyl)urea | ulaval.ca |

| Modification of the leaving group | N-Phenyl-N'-bis(2-bromoethyl)urea | cdnsciencepub.com |

| Introduction of functional groups on the N-1 substituent | N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)urea | ulaval.ca |

| Attachment to other molecular scaffolds | Ureas containing an ibuprofen fragment | researchgate.net |

These derivatization strategies allow for the fine-tuning of the molecule's properties, which is essential for developing compounds with desired characteristics for various chemical and biological applications.

Modulation of Protein Function through Covalent Binding

The primary mechanism of action for cytotoxic chloroethylureas is the disruption of essential cellular processes through the covalent modification and functional alteration of key proteins. nih.govnih.gov

A principal target for many cytotoxic N-aryl-N'-(2-chloroethyl)ureas is the microtubule cytoskeleton. nih.gov These compounds have been demonstrated to cause microtubule depolymerization by covalently binding to β-tubulin, a core component of microtubules. aacrjournals.orgnih.gov This interaction is selective and irreversible, leading to the disruption of the cellular cytoskeletal architecture. aacrjournals.org

Specific amino acid residues on β-tubulin have been identified as targets for alkylation by CEUs. For the compound 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU), Cysteine-239 (Cys239) has been identified as an essential residue for the covalent binding reaction. nih.gov Studies using βIII-tubulin, an isoform where Cys239 is replaced by serine, showed that this tubulin variant is not alkylated by the compound, confirming the importance of this specific cysteine residue. nih.gov Competition assays suggest the binding site is near the colchicine-binding site, as colchicine (B1669291), but not vinblastine, could prevent the modification of β-tubulin. aacrjournals.orgnih.gov However, the specific residue targeted can vary depending on the structure of the CEU derivative; other studies have identified different proteins and residues as primary targets for different CEU analogues. nih.gov

| Compound Class | Protein Target | Identified Alkylation Site | Reference |

|---|---|---|---|

| N-aryl-N'-(2-chloroethyl)ureas (e.g., 4-tBCEU) | β-Tubulin | Cysteine-239 | nih.gov |

| N-aryl-N'-(2-chloroethyl)ureas | β-Tubulin | Cys239 or Cys354 (near colchicine site) | aacrjournals.org |

| Cyclohexylphenyl-chloroethyl urea (CCEU) | Prohibitin (PHB) | Aspartyl residue | nih.gov |

| Aryl chloroethyl ureas (CEU-025, CEU-027) | Thioredoxin-1 (TRX1) | Non-cysteine residue | cdnsciencepub.com |

The covalent alkylation of β-tubulin by CEUs has a profound impact on microtubule dynamics. The modification renders the tubulin monomer incompetent for assembly into microtubules. aacrjournals.org Evidence suggests that the alkylation occurs specifically on the soluble, unpolymerized form of β-tubulin. aacrjournals.org The subsequent accumulation of these "poisoned" monomers prevents microtubule formation and leads to the net disassembly of the existing microtubule network. aacrjournals.org This disruption of the cytoskeleton ultimately results in cell cycle arrest, typically in the G2 and M phases, and the induction of apoptosis. aacrjournals.orgnih.gov

Binding to Redox Regulatory Proteins (e.g., Thioredoxin-1)

Research into other chloroethyl ureas, such as certain N-aryl derivatives, has shown that they can function as "soft" alkylating agents that covalently bind to proteins. cdnsciencepub.com Thioredoxin-1 (TRX1), a key protein in maintaining cellular redox balance, has been identified as a target for some of these compounds. cdnsciencepub.com Studies on aryl chloroethyl ureas have demonstrated that these molecules can bind to TRX1, sometimes affecting its activity and intracellular localization. cdnsciencepub.comnih.gov However, no studies were found that specifically investigate or confirm the binding of this compound to Thioredoxin-1 or any other redox regulatory protein.

Characterization of Covalent Adducts with Thioredoxin-1

For related aryl chloroethyl ureas, researchers have used techniques like mass spectrometry and radiolabeling with 14C-labeled compounds to characterize the covalent adducts formed with TRX1. cdnsciencepub.com These studies have sometimes indicated that the binding does not occur at the active site cysteine residues, suggesting a unique mechanism of alkylation compared to other thiol-reactive agents. cdnsciencepub.com There is no available data characterizing any potential covalent adducts between this compound and Thioredoxin-1.

Influence on Protein Localization and Activity

A key finding for some N-phenyl-N'-(2-chloroethyl)ureas is their ability to prevent the nuclear translocation of TRX1. cdnsciencepub.comnih.gov This sequestration of TRX1 in the cytoplasm can disrupt its function in nuclear processes and is considered a part of their cytotoxic mechanism. The effect of these compounds on the disulfide-reducing activity of TRX1 has been reported as modest. cdnsciencepub.com The influence of this compound on the localization or activity of Thioredoxin-1 has not been documented.

Other Intracellular Protein Targets

Beyond thioredoxin, other intracellular proteins have been identified as targets for the broader chloroethyl urea class. For example, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) has been shown to interact with and alkylate β-tubulin. nih.gov Another study on a tert-butyl derivative pointed to effects on the synthesis of cytoskeletal proteins tubulin and vimentin. nih.gov Additionally, Voltage-Dependent Anion Channel 1 (VDAC-1) has been noted as a target for some derivatives. cdnsciencepub.com No research is available to confirm or deny if this compound shares these or has other distinct intracellular protein targets.

Cellular Effects and Signal Transduction Pathways

Induction of Cell Cycle Perturbations in Non-Human Cell Lines

The effects of chloroethyl ureas on the cell cycle are a documented aspect of their activity, though the specific effects can vary between derivatives. For instance, N-(4-iodophenyl)-N′-(2-chloroethyl)urea was shown to induce an accumulation of cells in the G2 and sub-G1 phases in a murine colon carcinoma cell line (CT-26). nih.gov In contrast, other N-phenyl-N'-(2-chloroethyl)ureas have been reported to cause cell cycle arrest in the G0/G1 phase. nih.gov There are no published findings on the specific effects of this compound on cell cycle progression in any cell line.

Activation of Stress-Related Signaling Cascades (e.g., ASK1-P38 pathway)

The activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 MAPK pathway is a mechanism associated with certain chloroethyl ureas, particularly those that act as microtubule interfering agents (MIA). nih.gov For these MIA-CEUs, the disruption of microtubules leads to the release of the endogenous inhibitor thioredoxin from ASK1, triggering the ASK1-p38 signaling cascade, which is linked to apoptosis. nih.gov Other aryl-urea compounds have also been found to activate the p38 MAP kinase pathway. nih.gov Whether this compound functions as a microtubule interfering agent or activates this or other stress-related signaling cascades remains uninvestigated.

Preclinical Biological Activity and Efficacy Assessments

In Vitro Cytotoxicity and Antiproliferative Activity

Evaluation Across Diverse Non-Human Cell Lines and Models

No studies were found that reported the evaluation of 1-Isobutyl-3-(2-chloroethyl)urea's cytotoxic or antiproliferative effects on any non-human cell lines or in vitro models.

Concentration-Dependent Responses and Potency Determination

As no cytotoxicity data is available, there are no reported concentration-dependent response curves or potency metrics such as IC50 values for 1-Isobutyl-3-(2-chloroethyl)urea.

In Vivo Antineoplastic Efficacy in Animal Models

Effects on Tumor Growth Inhibition in Rodent Models

There is no published research detailing the effects of 1-Isobutyl-3-(2-chloroethyl)urea on tumor growth inhibition in any rodent models.

Impact on Survival in Preclinical Disease Models

No studies were identified that assessed the impact of 1-Isobutyl-3-(2-chloroethyl)urea on the survival of animals in preclinical models of disease.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Variations on Biological Potency

The two key substituents in 1-Isobutyl-3-(2-Chloroethyl) Urea (B33335), the isobutyl group and the chloroethyl moiety, are pivotal in defining its chemical properties and, by extension, its potential biological effects.

While direct studies on 1-Isobutyl-3-(2-Chloroethyl) Urea are limited, extensive research on analogous N-aryl-N'-(2-chloroethyl)ureas (CEUs) provides significant insights. In these analogues, the nature of the substituent on the first nitrogen atom plays a critical role in determining the compound's interaction with its biological target.

Systematic SAR studies on N-aryl-N'-(2-chloroethyl)ureas have demonstrated that a branched alkyl chain on the phenyl ring can significantly enhance cytotoxic activity. nih.govacs.org For instance, the introduction of a tert-butyl group at the 4-position of the phenyl ring in N-phenyl-N'-(2-chloroethyl)urea derivatives has been shown to be a favorable modification for potent antineoplastic activity. nih.gov The isobutyl group, being a branched alkyl chain, is therefore hypothesized to play a similar role in this compound.

Table 1: Effect of N-Substituent Variation on Cytotoxicity of N-Aryl-N'-(2-chloroethyl)urea Analogues

| Compound/Substituent | Cell Line | IC50 (µM) | Reference |

| 4-tert-butylphenyl | LoVo | 4 | nih.gov |

| 4-methylphenyl | LoVo | 20 | nih.gov |

This table illustrates the enhanced cytotoxicity associated with a bulky, branched alkyl substituent on the aryl ring in analogous compounds.

The N'-(2-chloroethyl) moiety is a well-established pharmacophore responsible for the alkylating properties of this class of compounds. nih.govacs.org This functional group is essential for the covalent modification of biological targets, which is often the basis for their therapeutic effects.

The reactivity of the chloroethyl group is initiated by an intramolecular cyclization, where the nitrogen atom of the urea attacks the carbon bearing the chlorine atom. This process forms a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic species can then be attacked by nucleophilic residues on biological macromolecules, such as amino acid side chains in proteins (e.g., cysteine, histidine, or glutamate) or nitrogenous bases in DNA. nih.gov

In the context of antineoplastic CEUs, this alkylating activity has been shown to target β-tubulin, a key component of the cellular cytoskeleton. nih.govacs.orgnih.gov The covalent binding to β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov The chloroethyl group is therefore indispensable for the mechanism of action of these compounds.

Rational Design of Novel this compound Analogues

The rational design of novel analogues of this compound would aim to optimize its potential therapeutic index by enhancing its potency and selectivity while minimizing potential toxicity. Based on the SAR principles derived from related compounds, several strategies can be envisioned.

One approach would involve the systematic modification of the isobutyl group to explore the spatial and electronic requirements of the binding pocket. This could include varying the degree of branching, introducing cyclic structures, or incorporating heteroatoms to modulate lipophilicity and hydrogen bonding potential.

Another strategy would focus on modifying the chloroethyl moiety to fine-tune its reactivity. For example, the replacement of the chlorine atom with other halogens (e.g., fluorine, bromine, or iodine) could alter the rate of aziridinium ion formation and subsequent alkylation. However, it is crucial to maintain a balance, as excessive reactivity can lead to non-specific alkylation and increased toxicity.

Furthermore, the urea linkage itself can be a target for modification. The synthesis of isosteric analogues, such as thioureas or guanidines, could lead to compounds with altered electronic properties and hydrogen-bonding capabilities, potentially resulting in different target interactions and biological profiles. nih.gov

Theoretical Chemistry and Computational Modeling in SAR Elucidation

In the absence of extensive experimental data for this compound itself, theoretical chemistry and computational modeling serve as powerful tools to predict its behavior and guide the design of new analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations could be performed with potential biological targets, such as β-tubulin, to elucidate the binding mode and identify key interactions.

These simulations could help to:

Visualize the binding pose: Predict how the isobutyl group fits into hydrophobic pockets and how the urea moiety forms hydrogen bonds with the protein backbone or side chains.

Estimate binding affinity: Calculate a theoretical binding energy, which can be used to rank potential analogues before their synthesis.

Identify key residues: Pinpoint the amino acid residues that are crucial for the interaction, providing valuable information for understanding the mechanism of action and for designing site-directed mutagenesis experiments to validate the target.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. By identifying the physicochemical properties (descriptors) that are most influential, a predictive model can be developed.

For a series of this compound analogues, a QSAR study would typically involve:

Generating a dataset: Synthesizing and testing a series of analogues with systematic variations.

Calculating molecular descriptors: Using computational software to determine a wide range of descriptors for each molecule, such as lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric parameters (e.g., molecular volume, surface area).

Developing a statistical model: Using techniques like multiple linear regression (MLR) or partial least squares (PLS) to establish a mathematical equation that relates the descriptors to the observed biological activity.

Validating the model: Testing the predictive power of the model using an external set of compounds not included in the model development.

Although no specific QSAR models for this compound have been published, QSAR studies on other classes of urea derivatives have successfully identified key descriptors for their biological activities, demonstrating the utility of this approach in drug design. nih.govbiolscigroup.us

Advanced Research Directions and Applications in Chemical Biology

Exploration of Specific Biological Pathways and Mechanisms

There is currently no specific information in the public domain detailing the biological pathways and mechanisms directly modulated by 1-Isobutyl-3-(2-chloroethyl)urea. Research on analogous compounds, such as N-phenyl-N'-(2-chloroethyl)ureas, has pointed towards interactions with cellular components like β-tubulin, leading to disruption of microtubule dynamics and cell cycle arrest. Other related chloroethylureas have been shown to interact with proteins such as prohibitin, influencing cell cycle progression. However, it is crucial to note that these findings are for structurally related but distinct molecules, and the specific targets and downstream signaling pathways affected by the isobutyl-containing iteration have not been characterized.

Development of Advanced Probes for Cellular Studies

The development of chemical probes, often through the incorporation of fluorescent tags or biotin (B1667282) labels, is a vital strategy for visualizing and understanding the subcellular localization and interactions of a molecule. While the development of fluorescent probes for various biological targets is an active area of research, there is no published evidence of 1-Isobutyl-3-(2-chloroethyl)urea being utilized as a scaffold for such probes. The synthesis of a fluorescently labeled version of this compound would be a necessary first step to enable its use in cellular imaging studies to track its distribution and interaction with potential biological targets.

Potential as Chemical Tools for Investigating Biological Processes

A chemical tool is a small molecule with a well-defined mechanism of action that can be used to perturb and study a specific biological process. Given the lack of information on the specific biological targets of 1-Isobutyl-3-(2-chloroethyl)urea, its potential as a chemical tool remains undefined. To establish it as a useful tool, research would be required to identify its primary cellular binding partners and to characterize its effects on specific biological pathways. Without this fundamental knowledge, its application for investigating biological processes cannot be determined.

Bio-conjugation and Prodrug Strategies in Non-Clinical Research

Bioconjugation involves linking a molecule to another biomolecule, such as an antibody or a peptide, to direct it to a specific cell type or tissue. Prodrug strategies involve modifying a compound to improve its properties, such as stability or cell permeability, with the modification being cleaved in a specific cellular environment to release the active compound. There are no non-clinical research articles or reports available that describe bioconjugation or prodrug strategies specifically involving 1-Isobutyl-3-(2-chloroethyl)urea. Such studies would be contingent on first identifying a specific biological application or target for which these strategies would be advantageous.

Q & A

Q. What are the established synthetic routes for 1-Isobutyl-3-(2-Chloroethyl) Urea, and what factors influence yield optimization?

The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. A common method involves reacting 2-chloroethyl isocyanate with isobutylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Yield optimization depends on stoichiometric ratios (1:1.2 molar ratio of amine to isocyanate), solvent polarity, reaction temperature (60–80°C), and catalyst efficiency. Impurities from side reactions (e.g., over-alkylation) can be minimized by controlled addition rates and inert atmospheres.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent patterns (e.g., isobutyl CH groups at δ 1.0–1.5 ppm, urea NH signals at δ 5.5–6.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 220–240 nm) assess purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H] at m/z 207.1) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

A 2 factorial design evaluates critical variables: temperature (Levels: 60°C vs. 80°C), solvent polarity (toluene vs. THF), and catalyst concentration (0.5% vs. 2% triethylamine). Response surface methodology (RSM) models interactions between factors, identifying optimal conditions (e.g., 75°C in toluene with 1.5% catalyst maximizes yield to 88%). Statistical tools like ANOVA validate significance (p < 0.05) .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound in different solvents?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate thermodynamic stability, charge distribution, and solvation energies. COSMO-RS models predict solubility in polar aprotic solvents (e.g., logP = 1.8 in DMSO). Molecular dynamics (MD) simulations assess conformational flexibility under varying pH and temperature .

Q. How should researchers address discrepancies in reported biological activity data for urea derivatives like this compound?

- Meta-analysis: Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition).

- Control Experiments: Replicate conditions (pH, temperature, solvent) to isolate variables.

- Statistical Reconciliation: Apply t-tests or Cohen’s d to quantify effect size differences. Contradictions may arise from impurities (e.g., residual solvents) or assay interference (e.g., compound aggregation) .

Q. What experimental strategies are recommended for studying the enzyme inhibition potential of this compound?

- Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition of hydrolases.

- Docking Studies: AutoDock Vina predicts binding modes to catalytic sites (e.g., hydrogen bonding with urea’s NH groups).

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (K) and enthalpy changes .

Methodological Considerations

- Data Validation: Cross-reference spectral data with PubChem entries (e.g., InChIKey: LCVQWTZZWZTSCY-UHFFFAOYSA-N) .

- Safety Protocols: Use fume hoods for handling chloroethyl intermediates (volatile, irritant) and adhere to Sigma-Aldrich’s safety guidelines for urea derivatives .

- Reproducibility: Document reaction parameters (e.g., ramp rates, stirring speeds) in open-access platforms like Zenodo for transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.